Benzyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Overview
Description
Benzyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is an organic compound with the molecular formula C14H17NO3 and a molar mass of 247.29 g/mol. It typically appears as a white crystalline solid and is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO)
Preparation Methods
Benzyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate can be synthesized through the reaction of 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylic acid with benzyl alcohol . The reaction typically involves the use of a suitable catalyst and may require specific reaction conditions such as temperature control and solvent selection to optimize yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Benzyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in biochemical pathways and physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Benzyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate can be compared with similar compounds such as:
6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylic acid: The precursor in its synthesis.
This compound derivatives: Modified versions with different substituents on the benzyl group. These comparisons highlight the unique structural features and reactivity of this compound, making it distinct in its applications and chemical behavior.
Properties
IUPAC Name |
benzyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13-7-11-6-12(13)15(8-11)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-13,16H,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMKUMJCVWVRAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1N(C2)C(=O)OCC3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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